![molecular formula C17H21BrN2O3 B2889975 tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1779125-91-5](/img/structure/B2889975.png)
tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
The compound “tert-Butyl 7-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spirocyclic oxindole analogues are key building blocks for drug discovery as they exhibit a variety of interesting biological activities . They interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .
Synthesis Analysis
An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis
The molecular structure of this compound is complex due to its spirocyclic nature. It contains a spiro[indoline-3,4’-piperidine] core with a tert-butoxycarbonyl group and a carboxylate group . The structure allows it to interact with a wide range of receptors, making it a key building block for drug discovery .Chemical Reactions Analysis
The synthesis of this compound involves several key reactions, including dianion alkylation, cyclization, and demethylation . The synthesis begins with the treatment of ethyl 4-aminobenzoate with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid . This results in the formation of a substituted 3-methylthiooxindole, which is then subjected to reductive desulfurization to afford the target compound .Scientific Research Applications
- The compound is efficiently synthesized via a scalable approach. Key steps involve dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation of the resulting spirocyclic oxindoleethyl .
- They exhibit diverse biological activities, including:
- Growth Hormone Secretagogues : Examples include Ibutamoren (MK-0677) .
- Neurokinin Antagonists : Relevant for neurological disorders .
- Oxytocin Antagonists : Investigated for reproductive health .
- Monoamine Transporter Inhibitors : Relevant to mental health .
- Bradykinin Antagonists : Associated with inflammation and pain modulation .
- Cell Cycle Inhibitors : Relevant in cancer research .
- Reported synthetic routes to oxindoles include Lewis acid-catalyzed cyclization of α-haloacetanilides .
- An alternative method via azasulfonium salt intermediacy has been investigated for its milder conditions .
Synthesis and Chemical Properties
Biological Activity and Drug Discovery
Structural Interactions
Synthetic Routes and Challenges
Crystallography and Spectral Properties
Mechanism of Action
Target of Action
Spirocyclic oxindoles, a class of compounds to which this molecule belongs, have been shown to interact with a wide range of receptors . They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mode of Action
The general mode of action of spirocyclic oxindoles involves interaction with their target receptors, leading to a variety of biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by spirocyclic oxindoles, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Spirocyclic oxindoles have been shown to exhibit a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
tert-butyl 7-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUDXWYSLRHSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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